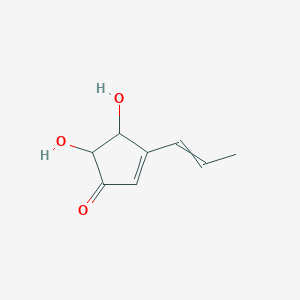

4,5-Dihydroxy-3-propenyl-cyclopent-2-enone

Overview

Description

4,5-Dihydroxy-3-propenyl-cyclopent-2-enone is a natural product found in Neosartorya and Aspergillus stellatus with data available.

Scientific Research Applications

Chiral Building Block for Prostanoid Synthesis

4,5-Dihydroxy-3-(formyl)cyclopent-2-enone acetonide, closely related to 4,5-Dihydroxy-3-propenyl-cyclopent-2-enone, has been synthesized and explored as a new chiral building block for prostanoid synthesis. The synthesis involves key steps such as isopropylidene protection, resolution of diastereoisomeric products, and regioselective ozonolysis, with the absolute configuration confirmed through chiroptical properties and X-ray analysis (Łukasik et al., 2015).

Ultrasonic Catalysis for Thioether Synthesis

A derivative of cyclopent-2-enone, 3-Hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone, was synthesized using ultrasonic catalysis. This one-pot, three-component reaction involves aromatic aldehyde, thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione, providing a novel method for thioether synthesis with environmental benefits and high yields (Song et al., 2015).

Study of Cycloaddition Reactions

In a computational study, the catalytic reactivity of allenoates and enones, structurally similar to 4,5-Dihydroxy-3-propenyl-cyclopent-2-enone, was analyzed to understand the cycloaddition process. The study highlights the kinetical preference for [3 + 2] cycloaddition with phosphine catalysts over [2 + 4] cycloaddition with amine catalysts, providing valuable insights into the synthesis pathways (Huang et al., 2014).

Synthesis of trans-4,5-Diamino-cyclopent-2-enones

Copper(II) Triflate was used as a catalyst for synthesizing trans-4,5-Diamino-cyclopent-2-enones in water at room temperature. This method presents a reusable catalyst and mild reaction conditions, suggesting its potential application in chemical biology (Gomes et al., 2018).

Selective Synthesis of Renewable 1,3-Cyclopentanediol

A sustainable synthesis route for 1,3-cyclopentanediol was developed, involving the rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone followed by hydrogenation. This process provides a cost-effective and scalable method for producing a monomer used in polyurethane synthesis (Li et al., 2016).

properties

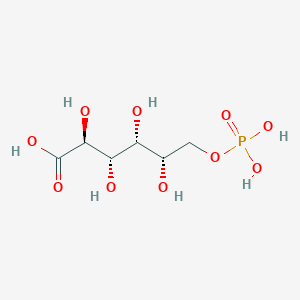

IUPAC Name |

4,5-dihydroxy-3-prop-1-enylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOOPNKRBMHHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=O)C(C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

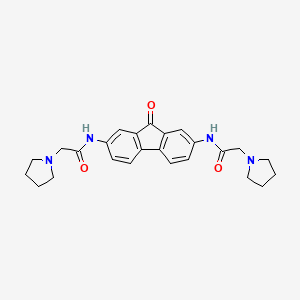

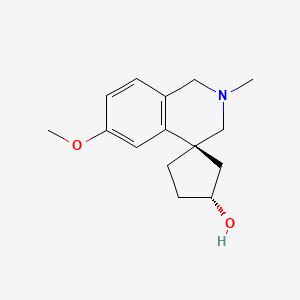

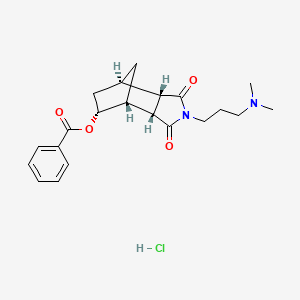

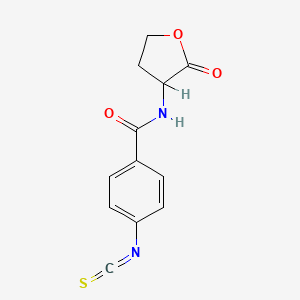

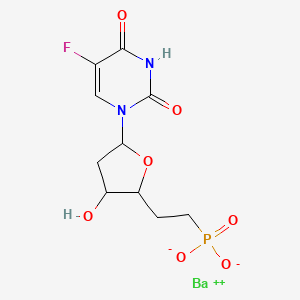

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)